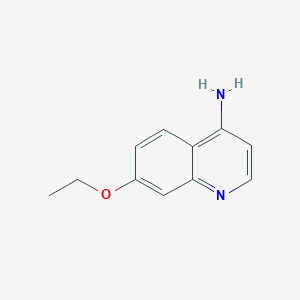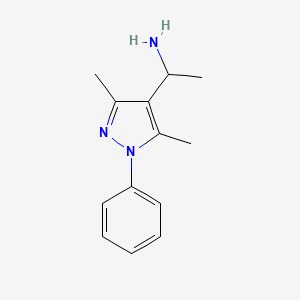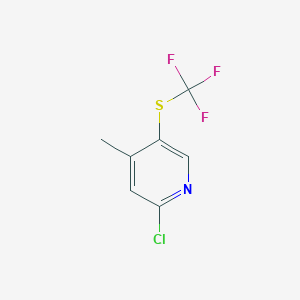
2-(2,6-Dibromophenyl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-二溴苯基)乙醛是一种有机化合物,其分子式为 C8H6Br2O。其特点是在苯环上连接有两个溴原子,而苯环又连接到一个乙醛基团。
准备方法
合成路线和反应条件
2-(2,6-二溴苯基)乙醛可以通过多种方法合成。一种常见的方法是苯乙醛的溴化。反应通常使用溴 (Br2) 作为溴化剂,在四氯化碳 (CCl4) 或氯仿 (CHCl3) 等溶剂存在下进行。反应在受控条件下进行,以确保苯环在 2 和 6 位选择性溴化。
工业生产方法
在工业环境中,2-(2,6-二溴苯基)乙醛的生产可能涉及更有效和可扩展的方法。这些方法通常利用连续流动反应器和先进的催化剂来实现高产率和纯度。反应条件经过优化,以最大程度地减少副产物并确保质量一致。
化学反应分析
反应类型
2-(2,6-二溴苯基)乙醛会经历各种化学反应,包括:
氧化: 醛基可以使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等氧化剂氧化为羧酸。
还原: 醛基可以使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂还原为醇。
取代: 溴原子可以通过亲核取代反应被其他官能团取代。这些反应的常见试剂包括甲醇钠 (NaOCH3) 或叔丁醇钾 (KOtBu)。
常用试剂和条件
氧化: 水性介质中的高锰酸钾 (KMnO4)。
还原: 甲醇中的硼氢化钠 (NaBH4)。
取代: 甲醇中的甲醇钠 (NaOCH3)。
主要形成产物
氧化: 2-(2,6-二溴苯基)乙酸。
还原: 2-(2,6-二溴苯基)乙醇。
取代: 根据所使用的亲核试剂,各种取代的苯乙醛。
科学研究应用
2-(2,6-二溴苯基)乙醛在科学研究中有几种应用:
化学: 它用作合成更复杂有机分子的中间体。
生物学: 该化合物因其潜在的生物活性而受到研究。研究人员正在研究其与生物分子的相互作用及其对细胞过程的影响。
医学: 它正在探索其潜在的治疗特性。研究重点在于其调节生物通路的能力以及其作为候选药物的潜力。
工业: 该化合物用于生产特种化学品和材料。其溴化结构使其在阻燃剂和其他工业应用中发挥作用。
作用机制
2-(2,6-二溴苯基)乙醛的作用机制取决于其具体应用。在生物系统中,它可能会与酶和受体相互作用,调节其活性。溴原子可以参与卤素键合,影响化合物的结合亲和力和特异性。醛基可以与蛋白质和其他生物分子上的亲核位点形成共价键,影响其功能。
相似化合物的比较
2-(2,6-二溴苯基)乙醛可以与其他溴化苯乙醛进行比较:
2-(2,4-二溴苯基)乙醛: 结构相似,但溴化模式不同,导致不同的化学性质和反应性。
2-(3,5-二溴苯基)乙醛: 另一种异构体,溴原子位于不同的位置,影响其化学行为。
2-(2,6-二氯苯基)乙醛: 氯化类似物,卤素原子不同,导致反应性和应用不同。
2-(2,6-二溴苯基)乙醛的独特性在于其特定的溴化模式,赋予其独特的化学性质和反应性。这使其在其他异构体或类似物可能不那么有效的特定应用中具有价值。
属性
分子式 |
C8H6Br2O |
|---|---|
分子量 |
277.94 g/mol |
IUPAC 名称 |
2-(2,6-dibromophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6Br2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,5H,4H2 |
InChI 键 |
HLLGVBMZPQPUPZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Br)CC=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B12108601.png)
![(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B12108603.png)


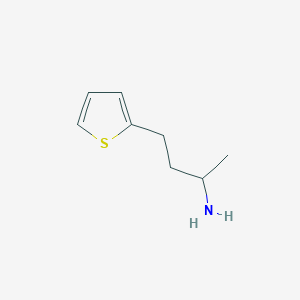
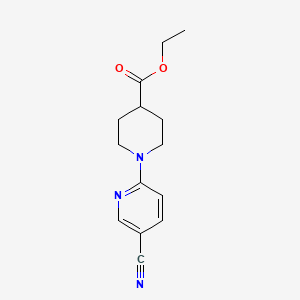
![3-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12108623.png)
![3-(1H-imidazol-5-yl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid](/img/structure/B12108624.png)
